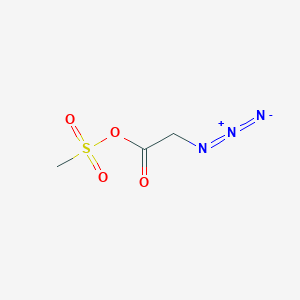

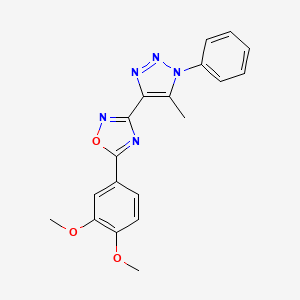

![molecular formula C10H19N5O2 B2687456 Tert-butyl N-[2-(5-amino-1-methyl-1,2,4-triazol-3-yl)ethyl]carbamate CAS No. 2402829-75-6](/img/structure/B2687456.png)

Tert-butyl N-[2-(5-amino-1-methyl-1,2,4-triazol-3-yl)ethyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Tert-butyl N-[2-(5-amino-1-methyl-1,2,4-triazol-3-yl)ethyl]carbamate” is a compound that contains an amino group and an ester group, which gives the molecule a polar structure . This polarity makes the compound soluble in polar solvents like N,N-dimethylformamide and alcohol, but not soluble in nonpolar solvents like alkanes .

Synthesis Analysis

The synthesis of a similar compound, racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine, was reported to involve the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .Chemical Reactions Analysis

Tert-butyl carbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical And Chemical Properties Analysis

Tert-butyl carbamate is a white to slightly yellow solid at room temperature . It has a melting point of 105-108 °C .科学的研究の応用

Synthesis of Biologically Active Compounds

Compounds such as "Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate" serve as crucial intermediates in the synthesis of biologically active molecules. For example, a study demonstrated a rapid synthetic method for creating an important intermediate in the production of osimertinib, showcasing the compound's role in drug discovery and development processes. The research outlined a three-step synthesis from 4-fluoro-2methoxy-5nitroaniline, achieving an 81% total yield, highlighting the efficiency of the method (Zhao et al., 2017).

Precursors for Study of Foldamer

The compound "tert-butyl 3-{[1-(methoxycarbonyl)ethyl]aminocarbonyl}-3-methylcarbazate" acts as a precursor for studying a new class of foldamer based on aza/α-dipeptide oligomerization. This exploration aids in understanding the structural and functional aspects of foldamers, which are synthetic molecules that mimic the folding of natural macromolecules (Abbas et al., 2009).

Development of N-Heterocyclic Carbene Complexes

Research into coinage metal(I) complexes with triazole-based N-heterocyclic carbene (NHC) ligands, including derivatives such as "1-tert-butyl-4-{2-[(N,N-dimethylamino)methyl]phenyl}-3-phenyl-1H-1,2,4-triazol-4-ium-5-ide," showcases the application of these compounds in catalysis and materials science. The study highlighted the synthesis, structure, and potential catalytic activities of these complexes, contributing to the advancement of catalytic methodologies and material design (Turek et al., 2014).

Synthetic Methodologies

The compound's structure is indicative of its potential utility in various synthetic methodologies. For example, research on "Di-tert-butyl Ethynylimidodicarbonate" demonstrates the utility of certain carbamate derivatives in installing ethyleneamine groups through terminal alkyne reactivity. This method has applications in the synthesis of complex organic molecules, including natural product analogs and pharmacophores (Beveridge et al., 2020).

Molecular Design and Drug Development

The importance of tert-butyl carbamate derivatives in drug development and molecular design is further underscored by their role as intermediates in the synthesis of antimicrobial compounds and as precursors for the synthesis of 1,3,4-oxadiazoles-2-thione and 1,2,4-triazoles derivatives. This research illustrates the compound's role in creating new therapeutic agents with potential antimicrobial activity (Ghoneim & Mohamed, 2013).

Safety and Hazards

将来の方向性

BTTAA, a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), dramatically accelerates reaction rates and suppresses cell cytotoxicity . This suggests potential future directions for the development of new compounds and reactions involving “Tert-butyl N-[2-(5-amino-1-methyl-1,2,4-triazol-3-yl)ethyl]carbamate”.

特性

IUPAC Name |

tert-butyl N-[2-(5-amino-1-methyl-1,2,4-triazol-3-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N5O2/c1-10(2,3)17-9(16)12-6-5-7-13-8(11)15(4)14-7/h5-6H2,1-4H3,(H,12,16)(H2,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTIFCLAJGFVUNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=NN(C(=N1)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

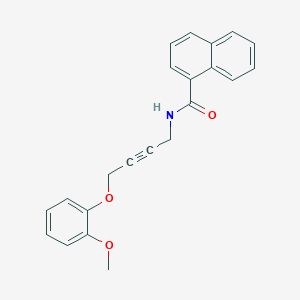

![3-(1-(indolin-1-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2687373.png)

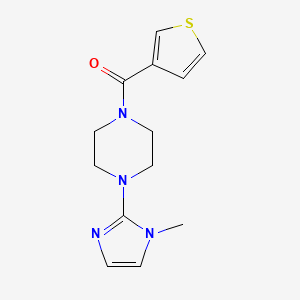

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2687382.png)

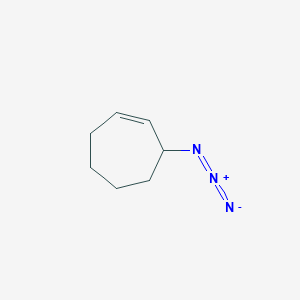

![Tricyclo[8.2.1.0^{3,8}]trideca-3(8),4,6-trien-13-amine](/img/structure/B2687387.png)

![N-[4-[2-(2-ethylbutanoyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2687389.png)

![2-[2-(Difluoromethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2687394.png)

![2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2687395.png)

![Ethyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B2687396.png)

![3-fluoro-4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2687397.png)